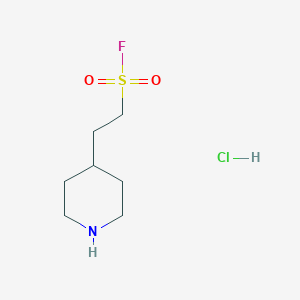
4-哌啶乙基磺酰氟盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride is a chemical compound known for its utility in various scientific and industrial applications. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a sulfonyl fluoride group, which is known for its reactivity and utility in biochemical applications.
科学研究应用
2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride has a wide range of applications in scientific research:
Biochemistry: It is used as a protease inhibitor, particularly for serine proteases, due to its ability to form stable complexes with the active site of these enzymes.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in designing inhibitors for enzymes involved in various diseases.
Chemical Biology: It serves as a tool for studying enzyme mechanisms and protein interactions by selectively modifying active sites.
Industrial Chemistry: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 2-Piperidin-4-ylethanesulfonyl fluoride hydrochloride, also known as EN300-7547791, are proteins in the body. This compound is a part of the aliphatic sulfonyl fluorides group, which are known to react when attached to biomolecules, such as proteins .
Mode of Action
EN300-7547791 interacts with its protein targets by forming strong covalent bonds . This interaction is due to the compound’s moderate reactivity, which allows it to tolerate many other functional groups and handle in aqueous buffers .
Biochemical Pathways
It is known that aliphatic sulfonyl fluorides, like en300-7547791, are used in the sulfur (vi) fluoride exchange (sufex) reactions, a new family of click transformations .
Pharmacokinetics
Its moderate reactivity and ability to handle in aqueous buffers suggest that it may have favorable bioavailability .
Result of Action
The result of EN300-7547791’s action is the formation of strong covalent bonds with proteins. This mechanism makes it promising in designing irreversible protein inhibitors and protein labeling probes .
Action Environment
Its ability to tolerate many functional groups and handle in aqueous buffers suggests that it may be stable in various environments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 4-piperidone with ethanesulfonyl fluoride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrogen fluoride byproduct.
Industrial Production Methods
In industrial settings, the production of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps often include crystallization or chromatography to isolate the compound in its hydrochloride salt form.
化学反应分析
Types of Reactions
2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acids.
Reductive Amination: The piperidine ring can undergo reductive amination reactions to introduce various substituents at the nitrogen atom.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine, sodium hydroxide, and potassium carbonate are often used to neutralize acidic byproducts.
Solvents: Dichloromethane, acetonitrile, and methanol are frequently used solvents.
Major Products
The major products of these reactions depend on the specific nucleophile used. For example, reaction with an amine nucleophile would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
相似化合物的比较
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor, but with higher toxicity and lower water solubility compared to 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor, but also highly toxic and less stable in aqueous solutions.
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF): Similar in function but differs in structure, offering different reactivity and stability profiles.
Uniqueness
2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride is unique due to its balanced properties of reactivity, stability, and lower toxicity, making it a preferred choice in various biochemical and medicinal applications. Its ability to form stable complexes with serine proteases while maintaining solubility in aqueous solutions sets it apart from other similar compounds.
This comprehensive overview highlights the significance and versatility of 2-Piperidin-4-ylethanesulfonyl fluoride;hydrochloride in scientific research and industrial applications
属性
IUPAC Name |
2-piperidin-4-ylethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-3-7-1-4-9-5-2-7;/h7,9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAMPJKOPFNZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCS(=O)(=O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
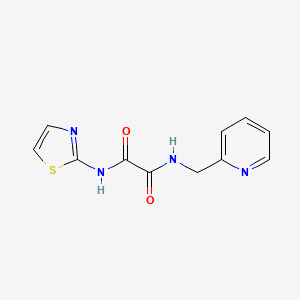
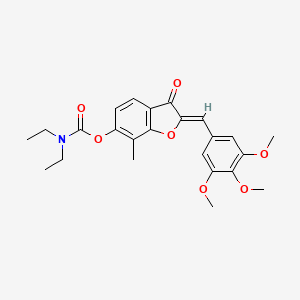
![N-(3,4-difluorophenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2435333.png)
![(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2435334.png)
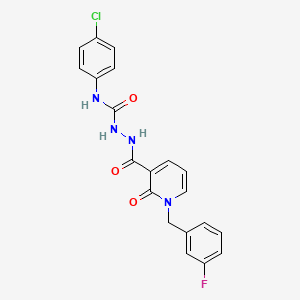
![N-(4-fluorobenzyl)-2-(5-((3-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2435337.png)
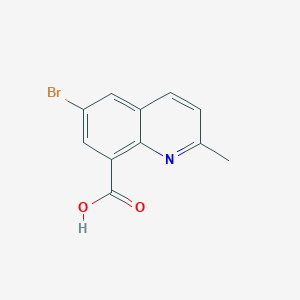
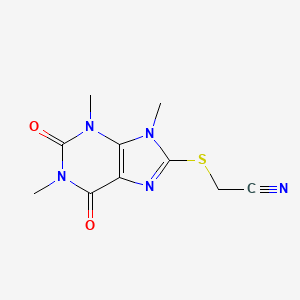
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2435341.png)
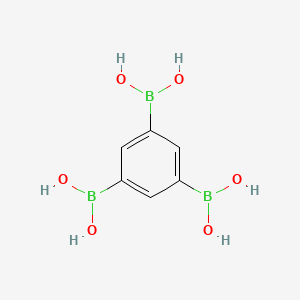
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)
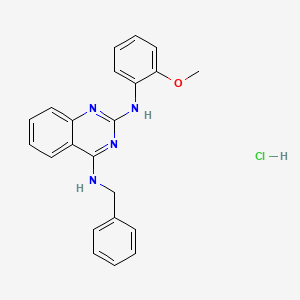
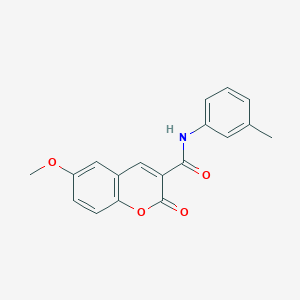
![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)
